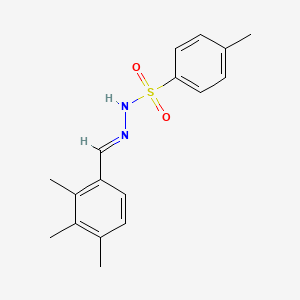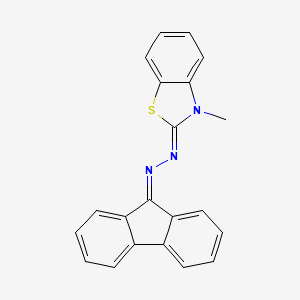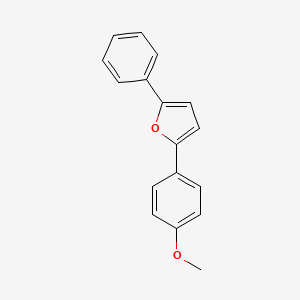![molecular formula C13H11N3O4 B5523257 4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5523257.png)
4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate, also known as ACFA, is a chemical compound that has gained attention in the scientific community due to its potential use in scientific research. ACFA is a highly reactive molecule that can be used in a variety of applications, including biological and biochemical research.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Moanță, Tutunaru, and Rotaru (2013) demonstrated the application of a similar compound, 4-(phenyldiazenyl)phenyl 2-furoate, as a corrosion inhibitor for carbon steel in saline waters. Spectral and thermal analyses characterized the compound, and potentiodynamic polarization showed significant decreases in corrosion current densities with increased concentration of the inhibitor, highlighting its effectiveness in protecting against corrosion Moanță, Tutunaru, & Rotaru, 2013.
Polymer Science
Research on supramolecular polymerization by de Greef et al. (2009) discussed the impact of chemical modifications, like those in phenyl ester moieties, on polymerization processes. The study sheds light on the controlled polymerization techniques that could be applicable for designing polymers with specific characteristics, potentially relevant for materials synthesized from compounds similar to 4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate de Greef et al., 2009.
Antibacterial Activity
Rostamizadeh and colleagues (2013) synthesized derivatives that share structural features with this compound, which exhibited notable antibacterial activity. Their work highlights the potential of these compounds in developing new antibacterial agents Rostamizadeh et al., 2013.
Materials Science
The study of metal–organic coordination polymers derived from ligands related to this compound by Sun et al. (2013) showcased various structures with luminescent and magnetic properties. These findings suggest applications in materials science for sensing, imaging, and data storage Sun et al., 2013.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Sigma-Aldrich sells “4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl benzoate” as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle all chemicals with appropriate safety measures.
Eigenschaften
IUPAC Name |
[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-13(18)16-15-8-9-3-5-10(6-4-9)20-12(17)11-2-1-7-19-11/h1-8H,(H3,14,16,18)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBMZKWOPWAKDV-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5523199.png)

![2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523212.png)
![N-(4-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5523221.png)


![2-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5523240.png)
![5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5523241.png)
![(1S*,5R*)-6-benzyl-3-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523242.png)
![4-[(2-naphthylsulfonyl)methyl]-1,3-thiazol-2-amine](/img/structure/B5523246.png)
![2-fluoro-5-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B5523252.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5523282.png)
